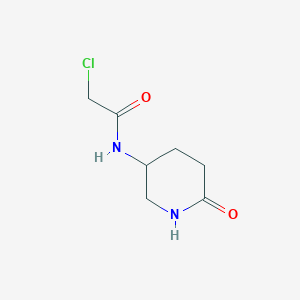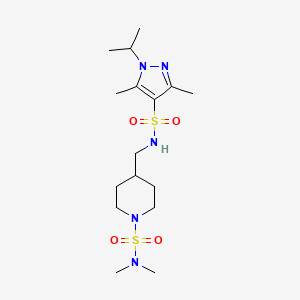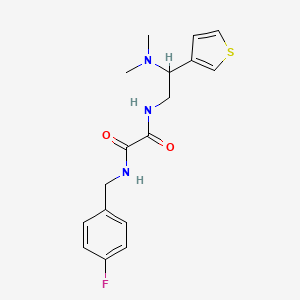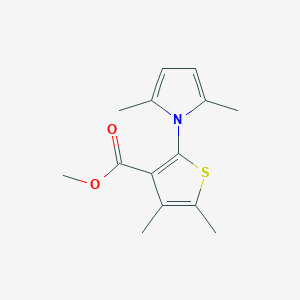
2-chloro-N-(6-oxopiperidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(6-oxopiperidin-3-yl)acetamide is a chemical compound with the molecular formula C7H11ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a chloro and an oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-oxopiperidin-3-yl)acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the following steps:
Starting Material: Piperidine derivative.
Reagent: Chloroacetyl chloride.
Solvent: Anhydrous conditions, often using solvents like dichloromethane.
Catalyst: Base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pH control. The use of automated systems ensures consistent quality and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-oxopiperidin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the oxo group can yield hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
2-chloro-N-(6-oxopiperidin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-oxopiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxo group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(6-oxopiperidin-3-yl)acetamide: Unique due to its specific substitution pattern.
N-(6-oxopiperidin-3-yl)acetamide: Lacks the chloro group, leading to different reactivity.
2-chloro-N-(piperidin-3-yl)acetamide: Lacks the oxo group, affecting its chemical properties.
Uniqueness
This compound is unique due to the presence of both chloro and oxo functional groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-(6-oxopiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-3-7(12)10-5-1-2-6(11)9-4-5/h5H,1-4H2,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSABNAMFMKEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2419564.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2419565.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2419566.png)
![1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2419567.png)

![5-bromo-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}furan-2-carboxamide](/img/structure/B2419572.png)
![2-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]ethanol](/img/structure/B2419573.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B2419576.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide](/img/structure/B2419579.png)



